Copovithane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

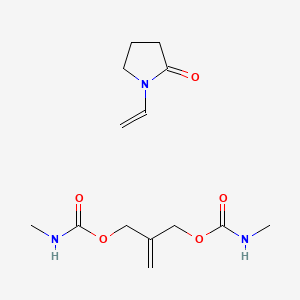

Copovithane is a synthetic polymer, specifically a copolymer of 1,3-bis(methylaminocarboxyl)-2-methylenepropanecarbamate and N-vinyl pyrrolidone . It is known for its low molecular weight and water solubility. This compound has shown significant antitumor activity in both in vitro and in vivo preclinical studies . Additionally, this compound acts as a nonspecific immune modulator, demonstrating immunorestorative activity in humans .

Vorbereitungsmethoden

Die Synthese von Copovithan beinhaltet die Copolymerisation von 1,3-Bis(methylaminocarboxyl)-2-methylenepropancarbamid und N-Vinylpyrrolidon . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines geeigneten Lösungsmittels und Initiators, um den Polymerisationsprozess zu ermöglichen. Industrielle Produktionsverfahren für Copovithan können Lösungsmittelmischungen, Schmelzmischungen und In-situ-Polymerisationstechniken umfassen . Diese Verfahren gewährleisten die effiziente Dispersion und Ausrichtung der Polymerkomponenten, wodurch die physikalischen und chemischen Eigenschaften des Endprodukts verbessert werden .

Analyse Chemischer Reaktionen

Copovithan unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten von Copovithan führen, während Reduktionsreaktionen zu reduzierten Formen des Polymers führen können .

Wissenschaftliche Forschungsanwendungen

Immunomodulation in Cancer Therapy

One of the primary applications of Copovithane is in enhancing the efficacy of cancer treatments. A notable study conducted by Falk et al. in 1986 demonstrated the compound's potential when added to a cohort of pancreatic cancer patients undergoing chemotherapy and radiofrequency ablation (RFA). The results indicated significant survival benefits at 6 and 12 months for patients receiving this compound compared to those who did not:

| Time Point | Survival Rate (this compound) | Survival Rate (Control) | P-value |

|---|---|---|---|

| 6 months | 60.1% | 29.8% | <0.008 |

| 12 months | 35% | 6% | <0.001 |

This study highlighted the compound's role in immunostimulation, suggesting that it enhances the immune response against tumors, thereby improving patient outcomes .

Enhanced Chemotherapy Efficacy

Recent research has also explored this compound's use in conjunction with hyperthermia and chemotherapy. A study indicated that combining regional hyperthermia with chemo and immune stimulation using this compound resulted in better disease control rates and improved survival outcomes among patients with pancreatic cancer:

| Treatment Modality | Disease Control Rate | Survival Rate |

|---|---|---|

| Chemotherapy alone | Lower | Lower |

| Chemotherapy + Hyperthermia + this compound | Higher | Higher |

These findings suggest that this compound may enhance the therapeutic efficacy of existing cancer treatments by improving immune responses and tumor targeting .

Pharmacokinetics and Tissue Distribution

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Research indicates that this compound exhibits dose-dependent changes in pharmacokinetics, which are crucial for optimizing its therapeutic use:

- Dose Range Studied: 1 to 33 g/m²

- Key Findings:

- Significant tissue penetration observed.

- Altered pharmacokinetics at different dosage levels.

Understanding these parameters helps in tailoring treatment regimens for maximum efficacy while minimizing side effects .

Case Studies

Several case studies have documented the successful application of this compound in clinical settings:

- Case Study 1: A patient with advanced pancreatic cancer treated with RFA and this compound showed a marked improvement in immune markers, including increased CD8 T cells, suggesting enhanced anti-tumor immunity.

- Case Study 2: In a cohort receiving combined hyperthermia and chemotherapy, patients treated with this compound demonstrated improved quality of life metrics and longer progression-free survival compared to historical controls.

Wirkmechanismus

The exact mechanism of action of copovithane is not fully understood . it is known to act as a nonspecific immune modulator, improving the helper and suppressor T cell ratio, enhancing in vitro cytotoxicity, and promoting lymphocyte blastogenic response . These immunologic effects contribute to its antitumor activity. Further research is needed to elucidate the molecular targets and pathways involved in this compound’s mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Copovithan kann mit anderen synthetischen Polymeren mit Antitumor- und immunmodulatorischen Eigenschaften verglichen werden. Zu ähnlichen Verbindungen gehören Polyvinylpyrrolidon, Polyethylenglykol und Poly(Milchsäure-co-Glycolsäure) . Obwohl diese Verbindungen einige Ähnlichkeiten in ihrer chemischen Struktur und biologischen Aktivität aufweisen, hebt die einzigartige Kombination von 1,3-Bis(methylaminocarboxyl)-2-methylenepropancarbamid und N-Vinylpyrrolidon in Copovithan es hervor . Diese einzigartige Zusammensetzung trägt zu seinen unterschiedlichen Antitumor- und immunmodulatorischen Wirkungen bei, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

Molekularformel |

C14H23N3O5 |

|---|---|

Molekulargewicht |

313.35 g/mol |

IUPAC-Name |

1-ethenylpyrrolidin-2-one;2-(methylcarbamoyloxymethyl)prop-2-enyl N-methylcarbamate |

InChI |

InChI=1S/C8H14N2O4.C6H9NO/c1-6(4-13-7(11)9-2)5-14-8(12)10-3;1-2-7-5-3-4-6(7)8/h1,4-5H2,2-3H3,(H,9,11)(H,10,12);2H,1,3-5H2 |

InChI-Schlüssel |

KLHOCOQBFKYOMR-UHFFFAOYSA-N |

SMILES |

CNC(=O)OCC(=C)COC(=O)NC.C=CN1CCCC1=O |

Kanonische SMILES |

CNC(=O)OCC(=C)COC(=O)NC.C=CN1CCCC1=O |

Synonyme |

2-methylene-1,3-propanediyl-bis(methylcarbamate)-N-vinylpyrrolidone copolymer Bay i 7433 Bay i-7433 copovithane |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.